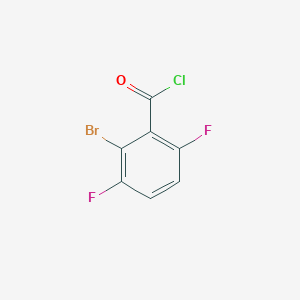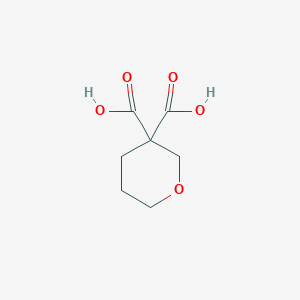
2-Bromo-3,6-difluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
One common method involves the bromination of 3,6-difluorobenzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-bromo-3,6-difluorobenzoyl group into aromatic compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
2-Bromo-3,6-difluorobenzoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the context of the reaction .
Comparison with Similar Compounds
2-Bromo-3,6-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2,6-Difluorobenzoyl chloride: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-4,6-difluorobenzoyl chloride: Similar to this compound but with a different substitution pattern, leading to variations in chemical behavior and applications.
3,5-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride derivative with distinct properties and uses.
Properties
Molecular Formula |
C7H2BrClF2O |
|---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
2-bromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClF2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H |
InChI Key |
ODQVWLRLCLIJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)





![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


